molecular formula C9H10BrNO3S B13941945 Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- CAS No. 55490-03-4

Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13941945
CAS No.: 55490-03-4
M. Wt: 292.15 g/mol
InChI Key: WLSZSLYALIHGPS-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- is a brominated sulfonamide derivative characterized by a 4-methylphenylsulfonyl group and a bromine atom at the α-position of the acetamide backbone. The compound’s synthesis involves reacting N-allyl-4-methylbenzenesulfonamide with 2-bromopropionyl bromide in the presence of n-butyllithium, yielding a moderate 34% product as a white solid with a melting point of 40–41°C . Its spectral data (IR, NMR) confirm the presence of sulfonyl, bromo, and amide functionalities, which are critical for its chemical behavior and applications .

Properties

CAS No.

55490-03-4

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

2-bromo-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C9H10BrNO3S/c1-6-2-4-7(5-3-6)15(13,14)8(10)9(11)12/h2-5,8H,1H3,(H2,11,12)

InChI Key

WLSZSLYALIHGPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-Aryl-2-bromoacetamides

  • Reaction: Aryl amines are reacted with 2-bromoacetyl bromide under controlled pH conditions.
  • Conditions: The reaction is carried out in aqueous media with pH maintained between 9 and 10 using sodium carbonate (Na2CO3) to neutralize the generated hydrobromic acid.
  • Duration: Typically 1 hour under stirring.
  • Isolation: Completion is monitored by thin-layer chromatography (TLC). The product is isolated by filtration, washing, and drying.
  • Reference Example: Synthesis of N-aryl-2-bromoacetamides (7a-n) as reported in antibacterial acetamide derivatives research.

Sulfonylation via Reaction with Sodium Sulfinates

  • Reaction: The introduction of the 4-methylphenyl sulfonyl group is achieved by reacting suitable precursors with sodium p-toluenesulfinate salts.
  • Catalysis: Copper(II) chloride dihydrate (CuCl2·2H2O) and silver trifluoroacetate (AgTFA) act as mediators under mild heating conditions.
  • Solvent and Temperature: Dimethylformamide (DMF) at 80–100 °C for extended periods (12–18 hours).
  • Mechanism: The process involves protodecarboxylation, C–S bond formation, and C–O bond formation in a cascade manner.
  • Yield: Moderate to high yields (31–79%) depending on substrate and conditions.
  • Example: Formation of 2-[(4-methylphenyl)sulfonyl] derivatives reported in benzo[b]furan sulfonylation studies.

Coupling with Piperidine or Other Heterocyclic Scaffolds

  • Reaction: The N-aryl-2-bromoacetamides are further reacted with heterocyclic thiols or amines such as 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol.
  • Conditions: Typically performed in DMF with lithium hydride (LiH) as a base, stirring for 3–4 hours.
  • Product: Target acetamide derivatives bearing both bromine and sulfonyl functionalities.
  • Reference: Synthesis of related propanamide derivatives bearing 4-methylphenyl sulfonyl groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Yield (%) Notes
N-Aryl-2-bromoacetamide formation Aryl amine + 2-bromoacetyl bromide, Na2CO3 Water Room temp (~25) 1 70–85 pH 9–10 maintained, TLC monitoring
Sulfonylation Sodium p-toluenesulfinate, CuCl2·2H2O, AgTFA DMF 80–100 12–18 31–79 Cascade reaction, protodecarboxylation
Coupling with heterocyclic thiol N-aryl-2-bromoacetamide + LiH DMF Room temp to 40 3–4 73–85 Base-promoted nucleophilic substitution

Analytical and Purification Techniques

Research Discoveries and Notes

  • The sulfonylation step using sodium sulfinates under CuCl2·2H2O/AgTFA catalysis represents a mild and efficient method to install the 4-methylphenyl sulfonyl group, avoiding harsh conditions and enabling good functional group tolerance.
  • The bromine atom at the 2-position of the acetamide allows for further nucleophilic substitution reactions, expanding the compound’s utility in synthesizing diverse derivatives.
  • Optimization of stoichiometry, temperature, and reaction time is critical for maximizing yields and minimizing byproducts, with typical acetylation reactions performed at 20–40 °C for 4–6 hours when starting from 2-bromo-4-methylaniline.
  • The described synthetic pathways have been successfully applied in the preparation of biologically active compounds, including antibacterial and anticancer agents, demonstrating the versatility of the acetamide scaffold bearing sulfonyl and bromo substituents.

Summary Table of Preparation Methods

Preparation Step Key Reagents Catalysts/Bases Solvent Temp (°C) Time (h) Yield (%) Key Features
Acylation of 2-bromo-4-methylaniline Acetic anhydride or acetyl chloride Pyridine or triethylamine DCM or polar aprotic 20–40 4–6 70–85 Formation of N-(2-bromo-4-methylphenyl)acetamide
Formation of N-aryl-2-bromoacetamides 2-bromoacetyl bromide + aryl amine Na2CO3 (pH control) Water 25 1 70–85 pH 9–10, aqueous medium
Sulfonylation Sodium p-toluenesulfinate CuCl2·2H2O, AgTFA DMF 80–100 12–18 31–79 Cascade reaction with decarboxylation
Coupling with heterocyclic thiols N-aryl-2-bromoacetamide + LiH LiH base DMF 25–40 3–4 73–85 Nucleophilic substitution

Scientific Research Applications

Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The bromine atom in the target compound enhances molecular weight and polarity compared to non-brominated analogs like N-ethyl-N-[(4-methylphenyl)sulfonyl]acetamide .
  • Spirocyclic vs. Linear Structures : The spirocyclic compound in exhibits a higher melting point (173–174°C) due to rigid structural geometry, contrasting with the flexible acetamide backbone of the target compound (40–41°C) .

Physical and Spectral Properties

Table 2: Spectral and Physical Property Comparison

Compound Feature Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-spiroacetamide
IR Absorption (cm⁻¹) 1652 (C=O), 1348 (S=O) 1715 (C=O), 1330 (S=O)
¹H-NMR (δ, ppm) 1.6–2.1 (CH₃), 7.3–7.8 (Ar-H) 1.2–2.8 (spiro CH₂), 7.2–7.6 (Ar-H)
Optical Rotation ([α]D) Not reported +92.8° (acetamide), +112.0° (benzamide)

Key Observations :

  • The target compound’s IR spectrum aligns with typical sulfonamide and amide absorptions, but the absence of optical rotation data suggests it may be synthesized as a racemic mixture, unlike the enantiomerically pure spirocyclic analogs in .
  • The spirocyclic derivative’s higher C=O stretching frequency (1715 cm⁻¹ vs. 1652 cm⁻¹) indicates stronger electron withdrawal from the sulfonyl group, likely due to conformational strain .

Pharmacological and Functional Comparisons

  • Antimicrobial Potential: Sulfonamide derivatives, including those in , exhibit antibacterial activity attributed to the sulfonyl group’s ability to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria . The target compound’s bromine atom may enhance membrane permeability, though direct activity data are lacking.
  • Analgesic Activity : N-Phenylacetamide sulfonamides () show analgesic properties comparable to paracetamol, suggesting that the target compound’s sulfonamide moiety could similarly interact with pain pathways .
  • Synthetic Flexibility: The bromine atom in the target compound offers a handle for further derivatization (e.g., Suzuki coupling), unlike non-halogenated analogs, which may require more complex modifications .

Structural-Activity Relationships (SAR)

  • Sulfonyl Group : Critical for bioactivity across analogs (e.g., antibacterial, analgesic). Its electron-withdrawing nature stabilizes negative charges, enhancing binding to biological targets .
  • Heterocyclic vs.

Biological Activity

Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- (CAS No. 55490-03-4), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

1. Overview of Acetamide Compounds

Acetamides are a class of organic compounds characterized by the presence of an acetamido group. They have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration contains a sulfonyl group and a bromine atom, which may influence its biological properties compared to other acetamides.

2. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of acetamide derivatives against cancer cell lines. For instance, a study focused on 7-acetamido-2-aryl-5-bromoindoles demonstrated that certain derivatives exhibited modest cytotoxicity against human lung (A549) and cervical (HeLa) cancer cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundA549 IC50 (µM)HeLa IC50 (µM)Observations
5g2.727.95Induces apoptosis via caspase activation
5h3.268.74Moderate activity
5f5.0310.72Lower potency than 5g and 5h
Control (Melphalan)--Positive control for comparison

The presence of the acetamido moiety at the 7-position was found to enhance the cytotoxicity of these compounds, indicating that structural modifications can significantly impact biological activity .

3. Enzyme Inhibition Studies

Acetamide derivatives have also been studied for their ability to inhibit various enzymes. Notably, sulfonamide-containing acetamides have shown promising urease inhibition activities.

Table 2: Urease Inhibition Data

CompoundIC50 (µM)% Inhibition
Compound A9.95 ± 0.1482.1
Compound B22.61 ± 0.4160.4
Control--

These results indicate that certain structural features enhance urease inhibition, making these compounds potential candidates for therapeutic applications in conditions where urease activity is detrimental .

4. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the acetamide structure can lead to significant changes in biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance potency against various biological targets.

Key Findings:

  • Electron-Withdrawing Groups: Meta-substitutions with electron-withdrawing groups enhance antimicrobial activity.
  • Lipophilicity: Bulky lipophilic head groups improve solubility and bioavailability.
  • Amide Moiety: The presence of an amide group can increase interaction with biological receptors .

5. Case Studies and Applications

Several case studies have highlighted the therapeutic potential of acetamide derivatives:

  • Anticancer Activity: A derivative demonstrated significant cytotoxicity against A549 cells, suggesting potential use in lung cancer therapies.
  • Antimicrobial Properties: Some acetamide analogs showed moderate activity against gram-positive bacteria, indicating their potential role as antimicrobial agents .
  • Urease Inhibition: Compounds exhibiting urease inhibition could be beneficial in treating infections associated with urease-producing bacteria .

6. Conclusion

Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]- exhibits notable biological activities, particularly in terms of cytotoxicity against cancer cell lines and enzyme inhibition capabilities. The structural modifications significantly influence its pharmacological properties, making it a valuable subject for further research in medicinal chemistry.

Future studies should focus on optimizing these compounds to enhance their efficacy and explore their mechanisms of action in greater detail to establish their therapeutic potential fully.

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